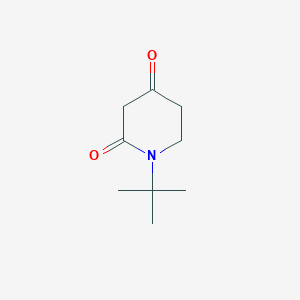
2-Cyano-3-cyclohexylpropionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “2-Cyano-3-cyclohexylpropionic acid ethyl ester” were not found, general ester synthesis methods can be applied. For instance, esters can be synthesized from carboxylic acids and alcohols in a process known as esterification . This process involves the reaction of a carboxylic acid (in this case, 2-Cyano-3-cyclohexylpropionic acid) with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst .Chemical Reactions Analysis
Esters, including “2-Cyano-3-cyclohexylpropionic acid ethyl ester”, can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester is split with water. The hydrolysis of esters can be catalyzed by either an acid or a base .Aplicaciones Científicas De Investigación
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, also known as urethane, is a compound that has been extensively studied for its occurrence in fermented foods and beverages, revealing concerns over its genotoxic and carcinogenic properties. Research by Weber and Sharypov (2009) in "Environmental Chemistry Letters" outlines the pathways for ethyl carbamate formation in food products, which involves chemical reactions between urea, cyanide, and other precursors during fermentation processes. This knowledge could be relevant to understanding similar compounds' synthesis and implications, including 2-Cyano-3-cyclohexylpropionic acid ethyl ester, within the food industry or biochemical applications (Weber & Sharypov, 2009).
Jasmonic Acid and Its Derivatives in Medicinal Chemistry
Jasmonic acid and its derivatives, including various esters, have been identified for their biological activities and potential therapeutic applications. Research by Ghasemi Pirbalouti, Sajjadi, and Parang (2014) in "Archiv der Pharmazie" explores these compounds' synthesis, usage, and biological activities, highlighting their significance in plant stress responses and potential for drug development. This review underscores the interest in small molecules and plant hormones for therapeutic purposes, suggesting a broader context where compounds like 2-Cyano-3-cyclohexylpropionic acid ethyl ester might find relevance in drug development or biotechnological applications (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Fatty Acid Esters and Food Safety
Fatty acid esters, such as 3-monochloropropane-1,2-diol (3-MCPD) esters, have raised food safety concerns due to their potential nephrotoxicity and testicular toxicity. Gao et al. (2019) in "Annual Review of Food Science and Technology" provide a comprehensive review of these esters' occurrence, absorption, metabolism, and toxicities. The review could offer insights into the safety, regulatory, and toxicological aspects of related compounds, including the scientific research applications of 2-Cyano-3-cyclohexylpropionic acid ethyl ester in food and pharmaceutical contexts (Gao et al., 2019).
Propiedades
IUPAC Name |
ethyl 2-cyano-3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h10-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKECEGDLGAASSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]methanesulfonamide](/img/structure/B2807528.png)

![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)

![(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2807534.png)


![N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807541.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)



![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2807548.png)